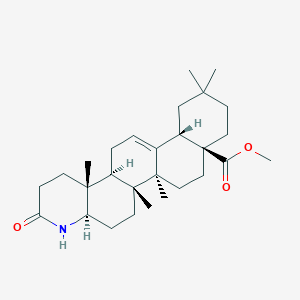

4-Aza-Oleanolic acid methyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H43NO3 |

|---|---|

Molecular Weight |

441.6 g/mol |

IUPAC Name |

methyl (1S,2R,5R,10R,11S,15S,20S)-1,2,10,17,17-pentamethyl-7-oxo-6-azapentacyclo[12.8.0.02,11.05,10.015,20]docos-13-ene-20-carboxylate |

InChI |

InChI=1S/C28H43NO3/c1-24(2)13-15-28(23(31)32-6)16-14-26(4)18(19(28)17-24)7-8-20-25(3)11-10-22(30)29-21(25)9-12-27(20,26)5/h7,19-21H,8-17H2,1-6H3,(H,29,30)/t19-,20+,21+,25+,26+,27+,28-/m0/s1 |

InChI Key |

NACWCFADSOSVKU-HAWBCONWSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)N[C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)N5)C)C)C2C1)C)C(=O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 4-Aza-Oleanolic Acid Methyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aza-Oleanolic acid methyl ester is a synthetic triterpenoid (B12794562) derivative belonging to the aza-triterpenoid class of compounds. These molecules are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which often include anti-inflammatory, anti-cancer, and antiviral properties. The introduction of a nitrogen atom into the steroidal backbone of naturally occurring triterpenoids like oleanolic acid can significantly alter their physicochemical properties, bioavailability, and biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological signaling pathways.

Physicochemical Data

The following tables summarize the computed and available experimental physicochemical properties of this compound. For context, data for the parent compound, oleanolic acid, and its non-aza methyl ester are also provided where available.

Table 1: General and Computed Physicochemical Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₃NO₃ | PubChem |

| Molecular Weight | 441.6 g/mol | PubChem |

| IUPAC Name | methyl (1S,2R,5R,10R,11S,15S,20S)-1,2,10,17,17-pentamethyl-7-oxo-6-azapentacyclo[12.8.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]docos-13-ene-20-carboxylate | PubChem |

| Canonical SMILES | C[C@]12CCC(=O)N[C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C | PubChem |

| XLogP3 | 5.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 441.32429423 g/mol | PubChem |

| Topological Polar Surface Area | 55.4 Ų | PubChem |

Table 2: Experimental Physicochemical Properties

| Property | This compound | Oleanolic Acid Methyl Ester | Oleanolic Acid |

| Melting Point | Data not available | ~201-203 °C | ~310 °C |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | 10 mM in DMSO | Data not available | Sparingly soluble in aqueous buffers; Soluble in ethanol (B145695) (~5 mg/ml), DMSO (~3 mg/ml), and DMF (~30 mg/ml) |

| pKa | Data not available | Data not available | Data not available |

| LogP | 5.6 (Computed) | Data not available | 5.32 (Experimental) |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These are generalized protocols that can be adapted for this specific compound.

Synthesis of this compound

Caption: Plausible synthetic workflow for this compound.

Protocol:

-

Oxidative Cleavage of the A-ring: Oleanolic acid is treated with an oxidizing agent such as ozone (O₃) followed by a reductive workup, or with a Lemieux-Johnson reagent (OsO₄/NaIO₄) to cleave the double bond in the A-ring, yielding a seco-acid derivative.

-

Lactam Formation: The resulting seco-acid is then subjected to reductive amination conditions, for instance, by reacting with an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) and a reducing agent (e.g., sodium cyanoborohydride), to form the aza-ring and generate the lactam, 4-Aza-Oleanolic Acid.

-

Esterification: The carboxylic acid moiety at C-28 of 4-Aza-Oleanolic Acid is then esterified to the methyl ester. This can be achieved by reacting the aza-acid with methyl iodide in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972) or DMF.

-

Purification: The final product, this compound, is purified using chromatographic techniques such as column chromatography on silica (B1680970) gel.

Melting Point Determination

The melting point is a crucial indicator of purity.[5][6][7][8][9]

References

- 1. This compound | C28H43NO3 | CID 21671069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antichlamydial Activity of Oleanolic Acid Aza-Derivatives | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and Antichlamydial Activity of Oleanolic Acid Aza-Derivatives - ProQuest [proquest.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. pennwest.edu [pennwest.edu]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

Structural Elucidation of 4-Aza-Oleanolic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aza-Oleanolic acid methyl ester is a synthetic triterpenoid (B12794562) derivative of oleanolic acid, a naturally occurring pentacyclic triterpene with a wide range of reported biological activities. The introduction of a nitrogen atom into the A-ring at position 4 holds the potential to modify the parent molecule's physicochemical properties and biological profile, making it a compound of interest for further investigation in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound. Due to the limited availability of specific experimental data for this particular derivative in publicly accessible literature, this guide will also draw upon established protocols and data for the parent compound, oleanolic acid and its methyl ester, to illustrate the expected analytical workflow and data interpretation.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from the PubChem database.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₄₃NO₃ | PubChem[1] |

| Molecular Weight | 441.65 g/mol | PubChem[1] |

| IUPAC Name | methyl (1S,2R,5R,10R,11S,15S,20S)-1,2,10,17,17-pentamethyl-7-oxo-6-azapentacyclo[12.8.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]docos-13-ene-20-carboxylate | PubChem[1] |

| CAS Number | 557766-15-1 | PubChem[1] |

| Topological Polar Surface Area | 55.4 Ų | Computed |

| Hydrogen Bond Donor Count | 1 | Computed |

| Hydrogen Bond Acceptor Count | 3 | Computed |

| Rotatable Bond Count | 1 | Computed |

Proposed Synthetic Pathway and Structural Elucidation Workflow

The structural confirmation of a novel synthetic compound like this compound relies on a combination of spectroscopic techniques. The general workflow for its synthesis and subsequent structural elucidation is depicted in the following diagram.

Caption: Proposed workflow for the synthesis and structural elucidation of this compound.

Experimental Protocols and Data Interpretation

Mass Spectrometry (MS)

Experimental Protocol (Hypothetical):

High-resolution mass spectrometry (HRMS) would be performed on an Orbitrap or Time-of-Flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample would be dissolved in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) and infused directly or analyzed via liquid chromatography-mass spectrometry (LC-MS).

Expected Data and Interpretation:

The primary goal of HRMS is to determine the accurate mass of the molecular ion ([M+H]⁺). This allows for the unambiguous determination of the elemental composition. For this compound (C₂₈H₄₃NO₃), the expected exact mass of the protonated molecule would be approximately 442.3316 m/z.

Tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. For triterpenoids, characteristic fragmentation involves retro-Diels-Alder (rDA) cleavage of the C-ring. The introduction of the aza-group in the A-ring is expected to influence the fragmentation pattern, potentially leading to characteristic losses that can confirm the modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Hypothetical):

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer using deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD) as the solvent. A standard suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for complete signal assignment.

Expected Data and Interpretation:

The NMR spectra of this compound would be compared to those of oleanolic acid methyl ester to identify the key differences introduced by the A-ring modification.

¹H NMR:

-

The absence of the signal corresponding to the H-3 proton (typically around δ 3.2 ppm in oleanolic acid derivatives) and the appearance of new signals in the δ 2.5-4.0 ppm range would be indicative of the A-ring modification.

-

The characteristic olefinic proton at C-12 would be expected to appear as a triplet around δ 5.3 ppm.

-

The methyl ester protons would be observed as a sharp singlet around δ 3.6 ppm.

-

The seven methyl singlets characteristic of the oleanane (B1240867) skeleton would be present, although their chemical shifts might be slightly altered by the A-ring modification.

¹³C NMR:

-

A significant downfield shift for the C-3 and C-5 carbons and an upfield shift for the C-2 and C-4 carbons compared to oleanolic acid methyl ester would be expected due to the presence of the lactam functionality in the A-ring.

-

The carbonyl carbon of the lactam would likely resonate around δ 170-180 ppm.

-

The olefinic carbons C-12 and C-13 would appear around δ 122 and δ 144 ppm, respectively.

-

The carbonyl carbon of the methyl ester would be observed around δ 178 ppm.

Table 2: Representative ¹H and ¹³C NMR Data for Oleanolic Acid (for comparative purposes)

| Position | δC (ppm) | δH (ppm) |

|---|---|---|

| 3 | 79.0 | 3.20 (dd) |

| 12 | 122.7 | 5.28 (t) |

| 13 | 143.8 | - |

| 23 | 28.1 | 0.99 (s) |

| 24 | 15.6 | 0.76 (s) |

| 25 | 15.5 | 0.91 (s) |

| 26 | 17.2 | 0.93 (s) |

| 27 | 26.0 | 1.15 (s) |

| 28 | 183.4 | - |

| 29 | 33.1 | 0.92 (s) |

| 30 | 23.6 | 0.90 (s) |

Data is for the parent oleanolic acid and will differ for the 4-aza methyl ester derivative.

X-Ray Crystallography

Experimental Protocol (Hypothetical):

Single crystals of this compound suitable for X-ray diffraction would be grown by slow evaporation from a suitable solvent system (e.g., methanol/chloroform, ethyl acetate/hexane). A single crystal would be mounted on a diffractometer, and diffraction data would be collected at low temperature. The structure would be solved using direct methods and refined by full-matrix least-squares procedures.

Expected Data and Interpretation:

X-ray crystallography provides the most definitive structural proof. The analysis would yield the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule. Key parameters to be determined include bond lengths, bond angles, and torsional angles. This would unequivocally confirm the presence and location of the aza-group in the A-ring and the stereochemistry of all chiral centers.

Logical Relationship for Spectroscopic Data Interpretation

The interpretation of spectroscopic data follows a logical progression to deduce the final structure.

Caption: Logical flow for the interpretation of spectroscopic data in structural elucidation.

Conclusion

References

Unveiling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of Oleanolic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aza-Oleanolic acid methyl ester is a synthetic triterpenoid (B12794562) derivative. While specific research on the mechanism of action of this particular compound is not publicly available, a comprehensive understanding of its potential biological activities can be inferred from the extensive studies conducted on its parent compound, oleanolic acid, and its close analogue, oleanolic acid methyl ester. This guide provides an in-depth overview of the known mechanisms of action of oleanolic acid and its methyl ester, focusing on their anti-inflammatory and anti-cancer properties. We will delve into the key signaling pathways modulated by these compounds, present available quantitative data, and outline common experimental protocols. Furthermore, we will briefly discuss the potential implications of the "4-Aza" modification on the biological profile of oleanolic acid.

Introduction to this compound and the Oleanane (B1240867) Scaffold

This compound belongs to the family of pentacyclic triterpenoids, which are a class of natural and synthetic compounds with a wide range of biological activities. The core structure is derived from oleanolic acid, a naturally occurring triterpenoid found in numerous plant species. The "4-Aza" designation indicates the substitution of a carbon atom with a nitrogen atom at the 4th position of the A-ring of the oleanane scaffold. This modification can significantly alter the compound's physicochemical properties and its interactions with biological targets.

Due to the limited specific data on this compound, this guide will focus on the well-documented activities of oleanolic acid and oleanolic acid methyl ester.

Core Mechanisms of Action: Insights from Oleanolic Acid and its Methyl Ester

Oleanolic acid and its derivatives have been shown to exert their effects through a multi-targeted approach, primarily impacting inflammatory and carcinogenic processes.

Anti-inflammatory Activity

The anti-inflammatory effects of oleanolic acid are attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade.[1]

Key Signaling Pathways:

-

NF-κB (Nuclear Factor-kappa B) Pathway: Oleanolic acid inhibits the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] This inhibition prevents the translocation of NF-κB to the nucleus and subsequent gene transcription.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Oleanolic acid can modulate the phosphorylation of MAPKs such as ERK, JNK, and p38, which are involved in the production of inflammatory mediators.

-

JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: Inhibition of the JAK/STAT pathway by oleanolic acid leads to a reduction in the production of pro-inflammatory cytokines.

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: Oleanolic acid has been shown to regulate the PI3K/Akt signaling pathway, which plays a role in inflammation and cell survival.

Figure 1: Oleanolic Acid's Inhibition of the NF-κB Signaling Pathway.

Anti-cancer Activity

Oleanolic acid and its derivatives have demonstrated anti-cancer effects in various cancer cell lines and animal models.[2][3] The mechanisms are multifaceted and involve the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

Key Signaling Pathways:

-

Apoptosis Induction (Intrinsic and Extrinsic Pathways): Oleanolic acid can induce apoptosis by modulating the expression of Bcl-2 family proteins, activating caspases, and triggering the release of cytochrome c from mitochondria.[4]

-

Cell Cycle Arrest: It can cause cell cycle arrest at different phases (e.g., G1 or G2/M) by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

-

Inhibition of Angiogenesis: Oleanolic acid can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis, by downregulating factors like VEGF.

-

Suppression of Invasion and Metastasis: It can inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion.[4]

Figure 2: Oleanolic Acid's Induction of the Intrinsic Apoptosis Pathway.

Quantitative Data on Oleanolic Acid and its Derivatives

The following tables summarize some of the reported quantitative data for the biological activities of oleanolic acid and its derivatives. It is important to note that these values can vary depending on the specific assay conditions and cell lines used.

Table 1: Anti-inflammatory Activity of Oleanolic Acid Derivatives

| Compound | Assay | Target | IC50 (µM) | Reference |

| Oleanolic acid | sPLA2 Inhibition | Human Synovial Fluid sPLA2 | 3.08 - 7.78 | [5] |

| Oleanolic acid derivatives | NO Production Inhibition | LPS-stimulated macrophages | 2.66 - 25.40 | [6] |

Table 2: Anti-cancer Activity of Oleanolic Acid Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Oleanolic acid derivative (7a) | PC3 (Prostate Cancer) | Cytotoxicity | 0.39 | [6] |

| Oleanolic acid derivative (8a) | A549 (Lung Cancer) | Cytotoxicity | 0.22 | [6] |

| Ursolic acid derivative (UA-2b) | A549, Hela, HepG2 | Cytotoxicity | 5.37, 5.82, 5.47 | [7] |

Experimental Protocols

The following are generalized protocols for key experiments used to study the mechanism of action of oleanolic acid and its derivatives.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cells.

Methodology:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins in key signaling pathways.

Methodology:

-

Treat cells with the test compound for a specific time.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Figure 3: General Workflow for Western Blot Analysis.

The Influence of Aza-Substitution on Triterpenoid Activity

The introduction of a nitrogen atom into the triterpenoid scaffold, as in this compound, can significantly impact its biological activity. Studies on other aza-triterpenoids have shown that this modification can:

-

Alter Receptor Binding: The nitrogen atom can act as a hydrogen bond donor or acceptor, potentially enhancing the binding affinity to target proteins.

-

Modify Lipophilicity: The introduction of a polar nitrogen atom can change the compound's lipophilicity, affecting its cell permeability and bioavailability.

-

Influence Metabolic Stability: The aza-group can alter the metabolic profile of the compound, potentially leading to a longer half-life.

-

Lead to Novel Mechanisms of Action: In some cases, aza-derivatives have been shown to trigger different cellular responses compared to their parent compounds. For instance, some bis(aza)lupane derivatives induce apoptosis, while mono(aza) derivatives may trigger non-apoptotic cell death.[8]

Conclusion and Future Directions

While specific data on the mechanism of action of this compound is currently lacking, the extensive research on oleanolic acid and its other derivatives provides a strong foundation for predicting its potential biological activities. It is likely to exhibit anti-inflammatory and anti-cancer properties through the modulation of key signaling pathways such as NF-κB, MAPKs, and apoptosis-related pathways.

Future research should focus on the direct biological evaluation of this compound to determine its specific molecular targets, quantify its potency, and elucidate its precise mechanism of action. Such studies will be crucial for understanding the therapeutic potential of this novel aza-triterpenoid and for guiding its further development as a potential drug candidate.

References

- 1. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]

- 2. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneonline.com [geneonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory activity of oleanolic acid by inhibition of secretory phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, characterization and anticancer, antibacterial activities of pentacyclic triterpenoid glycoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, proapoptotic screening, and structure-activity relationships of novel aza-lupane triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Novel Aza-Triterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in the field of drug discovery. In this context, natural products and their synthetic derivatives have historically served as a rich reservoir of bioactive scaffolds. Among these, triterpenoids, a diverse class of natural compounds, have garnered significant attention for their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] A promising strategy to augment the therapeutic potential of these natural scaffolds involves their structural modification, with the introduction of nitrogen-containing functionalities giving rise to aza-triterpenoids. This technical guide provides an in-depth overview of the biological activities of novel aza-triterpenoids, with a focus on their anticancer, antimicrobial, and antiviral effects. The guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity of Novel Aza-Triterpenoids

A significant body of research has focused on the anticancer potential of novel aza-triterpenoids. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often inducing apoptosis and modulating key signaling pathways involved in cell survival and proliferation.

Quantitative Anticancer Activity Data

The cytotoxic activity of novel aza-triterpenoids is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of representative novel aza-triterpenoids against various cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Aza-lupane | 3,30-Bis(aza) derivative | Various | Improved cytotoxicity compared to betulinic acid | [3] |

| C-28 Guanidine-functionalized Triterpene Acid | Amino derivative 4 | Jurkat, K562, U937, HEK, Hela | 1.3 - 8 | [4] |

| A-ring Azepano-triterpenoid | 4-Aza-3-oxohomobetulinic acid | Leishmania donovani | 4.3 | |

| 7-Aza-Coumarine-3-Carboxamides | Compound 7r | HuTu 80 | Apoptosis-inducing at IC50 concentration | [5] |

| Brevilin A derivative | BA-9 | Lung, colon, and breast cancer cell lines | Significantly improved activity compared to Brevilin A | [6] |

| Brevilin A derivative | BA-10 | Lung, colon, and breast cancer cell lines | Significantly improved activity compared to Brevilin A | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the aza-triterpenoid compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways in Anticancer Activity

Novel aza-triterpenoids often exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the key signaling pathways involved is the intrinsic apoptosis pathway, which is initiated by mitochondrial stress.

Caption: Intrinsic apoptosis pathway induced by aza-triterpenoids.

Antimicrobial and Antiviral Activities

In addition to their anticancer properties, novel aza-triterpenoids have shown promising activity against a range of microbial pathogens, including bacteria and viruses.

Quantitative Antimicrobial and Antiviral Data

The antimicrobial activity of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Antiviral activity is often reported as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

| Compound Class | Specific Derivative | Microorganism/Virus | MIC/IC50 (µg/mL) | Reference |

| A-Ring-Modified Triterpenoid | Compound 11 | Escherichia coli | 25 µM | [7] |

| A-Ring-Modified Triterpenoid | Compound 11 | Pseudomonas aeruginosa | 50 µM | [7] |

| Triterpenoid-antibiotic combination | Ursolic acid + Vancomycin | Methicillin-susceptible Staphylococcus aureus (MSSA) | 95%–46% reduction in MIC of antibiotic | [8] |

| A-ring amino-triterpenoid | Azepanodipterocarpol | Influenza A(H1N1) virus | 1.1 | [9] |

| Triterpene-sialic acid conjugate | Deoxoglycyrrhetol derivative 19 | Influenza viruses type A and B | Inhibited viral sialidase by 45%-76.7% at 0.3 mM | [10] |

| Triterpene-sialic acid conjugate | Deoxoglycyrrhetol derivative 20 | Influenza viruses type A and B | Inhibited viral sialidase by 45%-76.7% at 0.3 mM | [10] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound against a specific bacterium is determined using a broth microdilution method.

Materials:

-

Bacterial culture

-

Mueller-Hinton broth (or other suitable broth)

-

96-well microtiter plates

-

Test compound stock solution

-

Spectrophotometer

Procedure:

-

Prepare Bacterial Inoculum: Grow a bacterial culture to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the broth in the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[11][12]

Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of many diseases, including cancer. Triterpenoids have been shown to possess potent anti-inflammatory properties, often by targeting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13]

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the analysis of key proteins in the NF-κB pathway.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p65, anti-IκBα)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Separation: Separate proteins in the cell lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate.[14][15]

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Aza-triterpenoids can inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway by aza-triterpenoids.

Conclusion

Novel aza-triterpenoids represent a promising class of bioactive molecules with significant potential for the development of new therapeutic agents. Their potent anticancer, antimicrobial, and anti-inflammatory activities, coupled with the ability to modulate key cellular signaling pathways, make them attractive candidates for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. Further exploration of the structure-activity relationships and optimization of the pharmacological properties of aza-triterpenoids will undoubtedly pave the way for the development of next-generation therapies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent progress in the antiviral activity and mechanism study of pentacyclic triterpenoids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, proapoptotic screening, and structure-activity relationships of novel aza-lupane triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro effectiveness of triterpenoids and their synergistic effect with antibiotics against Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azepanodipterocarpol is potential candidate for inhibits influenza H1N1 type among other lupane, oleanane, and dammarane A-ring amino-triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

An In-Depth Technical Guide to the In Silico Modeling of 4-Aza-Oleanolic Acid Methyl Ester Interactions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in silico studies on 4-Aza-Oleanolic acid methyl ester are not extensively available in public literature. This guide provides a comprehensive framework for modeling its interactions based on established computational methodologies for its parent compound, oleanolic acid (OA), and its other derivatives. The experimental data and protocols cited herein largely pertain to these closely related molecules and should serve as a robust starting point for investigations into the 4-Aza analogue.

Introduction to this compound and its Therapeutic Potential

Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid (B12794562) with a wide range of documented biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2] Its therapeutic potential has led to the synthesis of numerous derivatives to enhance efficacy and explore novel mechanisms of action.[3][4][5] The introduction of a nitrogen atom into the triterpenoid A-ring to create an aza-triterpenoid, such as in this compound, represents a chemical modification that can significantly alter the compound's physicochemical properties and biological target interactions. Aza-triterpenoids have been investigated for their potential as cytotoxic and apoptosis-inducing agents.[6] This guide outlines a systematic approach to computationally model the interactions of this compound with potential biological targets, a critical step in modern drug discovery and development.

Potential Molecular Targets for In Silico Investigation

Based on the known pharmacology of oleanolic acid and its derivatives, several key signaling pathways and protein targets are implicated in their mechanism of action. These serve as primary candidates for docking and simulation studies with this compound.

Key Signaling Pathways and Protein Targets:

-

Inflammation and Cancer:

-

NF-κB (Nuclear Factor-kappa B): A crucial regulator of inflammatory responses and cell survival. Oleanolic acid derivatives have been shown to interact with the p65 subunit of NF-κB.

-

STAT3 (Signal Transducer and Activator of Transcription 3): Involved in cell growth and apoptosis.[1]

-

PI3K/Akt/mTOR Pathway: A central signaling cascade in cell proliferation, survival, and metabolism.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Includes ERK, JNK, and p38 MAPK, which are involved in cellular stress responses and apoptosis.

-

-

Metabolic Diseases:

-

Apoptosis Regulation:

-

Caspases: A family of proteases that are central to the execution of apoptosis.[1]

-

Bcl-2 Family Proteins: Regulators of the intrinsic apoptotic pathway.

-

Quantitative Data on Oleanolic Acid and its Derivatives

The following tables summarize quantitative data for oleanolic acid and some of its derivatives from the literature. This information can be used as a benchmark for in silico predictions for this compound.

Table 1: Cytotoxic Activity of Oleanolic Acid Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Oleanolic Acid Derivative (Compound 3) | HepG2 (Hepatocellular Carcinoma) | 1.75 | [3] |

| Oleanolic Acid Derivative (Compound 3) | Col-02 (Colon Cancer) | 0.71 | [3] |

| Oleanolic Acid | B16 2F2 (Mouse Melanoma) | 4.8 | [1] |

| Oleanolic Acid Derivative (Compound 7a) | PC3 (Prostate Cancer) | 0.39 | |

| Oleanolic Acid Derivative (Compound 8a) | A549 (Lung Cancer) | 0.22 | |

| Oleanolic Acid Derivative (Compound I4) | HepG2 (Hepatocellular Carcinoma) | 19.12 | [4] |

Table 2: Enzyme Inhibitory Activity of Oleanolic Acid Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Oleanolic Acid Derivative (Compound 32) | α-glucosidase | 7.97 | [8] |

| Oleanolic Acid | Acetylcholinesterase | 9.22 | [9] |

Table 3: Binding Affinity of Triterpenes from In Silico Docking Studies

| Compound | Protein Target | Binding Affinity (kcal/mol) | Reference |

| Friedelin | Cannabinoid Receptor 1 (CB1) | -9.6 | [10][11] |

| α-amyrin | Cannabinoid Receptor 1 (CB1) | -9.5 | [10][11] |

| Epifriedelanol | Cannabinoid Receptor 1 (CB1) | -9.3 | [10][11] |

| Oleanane-type Triterpene (Compound 2) | 4WCU (Enzyme) | -7.21 | [12][13][14] |

| Oleanane-type Triterpene (Compound 3) | 4WCU (Enzyme) | -5.36 | [12][13][14] |

Methodologies for In Silico Modeling

This section details the proposed computational workflow for investigating the interactions of this compound.

Ligand and Protein Preparation

Ligand Preparation:

-

3D Structure Generation: The 3D structure of this compound can be built using software such as Avogadro, ChemDraw, or online tools.

-

Energy Minimization: The initial structure should be energy-minimized using a suitable force field (e.g., MMFF94 or UFF).

-

Charge Calculation: Partial charges should be calculated (e.g., Gasteiger charges).

-

File Format Conversion: The final structure should be saved in a format compatible with docking software (e.g., .pdbqt for AutoDock Vina).

Protein Preparation:

-

PDB Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Preprocessing: Remove water molecules, co-crystallized ligands, and any non-essential ions.

-

Protonation: Add polar hydrogens to the protein structure at a physiological pH.

-

Charge Assignment: Assign appropriate partial charges to the protein atoms.

-

Grid Box Definition: Define the binding site for docking. This is typically centered on the co-crystallized ligand or a known active site.

Molecular Docking

Protocol:

-

Software Selection: Utilize widely used docking software such as AutoDock Vina, Schrödinger's Glide, or GOLD.

-

Docking Parameters:

-

Exhaustiveness: Set the exhaustiveness parameter to control the thoroughness of the search (a value of 8-16 is common).

-

Number of Modes: Generate a sufficient number of binding modes (e.g., 10-20) to explore different orientations.

-

-

Execution: Run the docking simulation to predict the binding pose and affinity of this compound to the target protein.

-

Analysis:

-

Binding Energy: Analyze the predicted binding energies (in kcal/mol) to rank the stability of the docked poses.

-

Interaction Analysis: Visualize the best-ranked pose to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) using software like PyMOL or Discovery Studio.

-

Molecular Dynamics (MD) Simulation

Protocol:

-

System Setup:

-

Complex Preparation: Use the best-ranked docked complex from the molecular docking step.

-

Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Add counter-ions to neutralize the system.

-

-

Force Field: Select an appropriate force field, such as AMBER or CHARMM, for both the protein and the ligand. Ligand parameters may need to be generated using tools like Antechamber.

-

Simulation Steps:

-

Minimization: Perform energy minimization of the entire system to remove steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 atm) in NVT and NPT ensembles.

-

Production Run: Run the production MD simulation for a significant duration (e.g., 50-100 ns) to observe the dynamics of the system.

-

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation.

-

RMSF (Root Mean Square Fluctuation): Analyze the RMSF of individual residues to identify flexible regions of the protein.

-

Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) over the simulation time.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

-

Visualizations

Proposed In Silico Workflow

Caption: A flowchart illustrating the key steps in the computational modeling of ligand-protein interactions.

Potential Signaling Pathway Inhibition

Caption: A diagram showing the potential mechanism of action via inhibition of the NF-κB signaling pathway.

Conclusion

The in silico modeling approach detailed in this guide provides a powerful and resource-efficient strategy to hypothesize and investigate the molecular interactions of this compound. By leveraging the extensive knowledge base of its parent compound, oleanolic acid, researchers can identify high-probability protein targets and elucidate potential binding modes. The combination of molecular docking and molecular dynamics simulations offers a robust framework for predicting binding affinities and understanding the dynamic behavior of the ligand-protein complex. These computational insights are invaluable for guiding subsequent experimental validation and accelerating the drug discovery process for this promising class of modified triterpenoids.

References

- 1. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the chemistry and biology of oleanolic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of oleanolic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of oleanolic acid derivatives and their antitumor activity [manu55.magtech.com.cn]

- 5. [Synthesis and anti-tumor activity of oleanolic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, proapoptotic screening, and structure-activity relationships of novel aza-lupane triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Molecular Docking and Molecular Dynamics Simulation Studies of Triterpenes from Vernonia patula with the Cannabinoid Type 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro anti-inflammatory, in silico molecular docking and molecular dynamics simulation of oleanane-type triterpenes from aerial parts of Mussaenda recurvata - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro anti-inflammatory, in silico molecular docking and molecular dynamics simulation of oleanane-type triterpenes from aerial parts of Mussaenda recurvata - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 4-Aza-Oleanolic Acid Methyl Ester: Spectroscopic Profiling and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a proposed synthetic pathway for 4-Aza-Oleanolic acid methyl ester, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562), oleanolic acid. Given the limited availability of direct experimental data for this specific compound, this document leverages established knowledge of oleanolic acid and its analogs to present a comprehensive theoretical framework. This includes predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, a detailed experimental protocol for its synthesis, and a discussion of its potential biological significance in the context of drug discovery.

Introduction

Oleanolic acid, a pentacyclic triterpenoid found in numerous plant species, and its derivatives are of significant interest to the scientific community due to their broad spectrum of biological activities. These activities include anti-inflammatory, anti-cancer, anti-viral, and hepatoprotective effects.[1][2][3] The introduction of a nitrogen atom into the triterpenoid skeleton, creating an aza-triterpenoid, can significantly modulate these biological properties, potentially leading to enhanced potency or novel mechanisms of action. This compound represents a synthetically accessible derivative with the potential for novel pharmacological applications. This guide aims to provide the foundational information necessary for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and MS data for this compound. These predictions are based on the known spectroscopic data of oleanolic acid methyl ester and the anticipated electronic effects of introducing a lactam function at the A-ring.

Table 1: Predicted ¹H NMR Spectral Data of this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-12 | ~5.30 | t | ~3.5 |

| NH | ~6.5-7.5 | br s | - |

| H-2α/β | ~2.5-2.7 | m | - |

| H-5α | ~2.9-3.1 | d | ~12 |

| OCH₃ | ~3.65 | s | - |

| H-18 | ~2.85 | dd | ~13.5, 4.0 |

| Methyl Protons (s) | ~0.75 - 1.25 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (C=O) | ~175-178 |

| C-13 | ~143-145 |

| C-12 | ~122-124 |

| C-28 (COOCH₃) | ~178-180 |

| C-5 | ~58-60 |

| C-2 | ~35-37 |

| OCH₃ | ~51-52 |

| Methyl Carbons | ~15-33 |

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₉H₄₅NO₃ |

| Molecular Weight | 467.68 g/mol |

| Predicted [M+H]⁺ | 468.3476 |

| Predicted Key Fragment Ions (m/z) | 262, 203, 189 |

Predicted fragmentation patterns are expected to be influenced by the retro-Diels-Alder fragmentation characteristic of oleanane-type triterpenoids, with major fragments arising from the cleavage of the C-ring.

Proposed Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be approached from commercially available oleanolic acid through a multi-step process. The key transformation involves the introduction of the nitrogen atom into the A-ring via a Beckmann rearrangement of an oxime derivative.[4][5][6][7]

Step 1: Methyl Esterification of Oleanolic Acid

-

Reaction: Oleanolic acid is converted to its methyl ester to protect the carboxylic acid functionality.

-

Procedure: Dissolve oleanolic acid in methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain oleanolic acid methyl ester.

Step 2: Oxidation of the 3-hydroxyl group

-

Reaction: The 3β-hydroxyl group of oleanolic acid methyl ester is oxidized to a ketone.

-

Procedure: Dissolve oleanolic acid methyl ester in dichloromethane. Add pyridinium (B92312) chlorochromate (PCC) or another suitable oxidizing agent. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel and wash with dichloromethane. Concentrate the filtrate to yield 3-oxo-oleanolic acid methyl ester.

Step 3: Oximation of the 3-keto group

-

Reaction: The 3-keto group is converted to an oxime.

-

Procedure: Dissolve 3-oxo-oleanolic acid methyl ester in ethanol. Add hydroxylamine (B1172632) hydrochloride and sodium acetate. Reflux the mixture for 1-2 hours. Monitor by TLC. Cool the reaction mixture and pour it into cold water. Collect the precipitate by filtration, wash with water, and dry to obtain the 3-oximino derivative.

Step 4: Beckmann Rearrangement

-

Reaction: The 3-oximino derivative undergoes a Beckmann rearrangement to form the A-homo-aza-lactone (a seven-membered lactam).

-

Procedure: Dissolve the 3-oximino derivative in pyridine. Cool the solution to 0°C and add p-toluenesulfonyl chloride. Stir the reaction at 0°C for 30 minutes and then at room temperature for 12-16 hours. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.[4][5][6][7][8]

Potential Biological Significance and Signaling Pathways

Oleanolic acid and its derivatives have been shown to interact with multiple signaling pathways, contributing to their diverse pharmacological effects. The introduction of the aza-lactone moiety in the A-ring of this compound may alter its interaction with these pathways, potentially leading to novel biological activities.

Key signaling pathways associated with oleanolic acid derivatives include:

-

NF-κB Pathway: Many triterpenoids are known to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.

-

Nrf2 Pathway: Oleanolic acid derivatives can activate the Nrf2 pathway, a key regulator of the cellular antioxidant response.

-

Apoptotic Pathways: These compounds can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and caspases.

The aza-derivative could exhibit enhanced or altered activity on these pathways, making it a compelling candidate for further investigation in drug discovery programs targeting inflammatory diseases and cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. The mechanism of the “abnormal” Beckmann rearrangement of triterpenoid oximes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Frontier of Drug Discovery: An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Aza-Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoids, naturally occurring compounds found widely in the plant kingdom, have garnered significant attention in medicinal chemistry for their broad spectrum of pharmacological activities, including potent anti-inflammatory, anti-cancer, and anti-viral properties. However, the therapeutic potential of many natural triterpenoids, such as betulinic acid and oleanolic acid, is often hampered by poor physicochemical properties, leading to low aqueous solubility, limited oral absorption, and consequently, poor bioavailability. To overcome these pharmacokinetic challenges, medicinal chemists have turned to structural modification, with the introduction of nitrogen atoms into the triterpenoid (B12794562) scaffold—creating aza-triterpenoids—emerging as a promising strategy.

The incorporation of nitrogen-containing moieties can significantly alter the polarity, basicity, and hydrogen bonding capacity of the parent molecule. These changes are intended to enhance solubility, improve membrane permeability, and modulate metabolic stability, thereby favorably altering the absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the current state of knowledge regarding the bioavailability and pharmacokinetics of aza-triterpenoids. Given the nascent stage of in-vivo research for many specific aza-derivatives, this guide also incorporates predictive data and findings from closely related nitrogen-containing triterpenoids to provide a broader, more practical context for drug development professionals.

Quantitative Pharmacokinetic Data

The in-vivo pharmacokinetic evaluation of novel aza-triterpenoids is a critical step in their development as therapeutic agents. However, published data remains limited. The following tables summarize available quantitative data, including in-silico predictions and experimental results from closely related synthetic triterpenoids, to provide a comparative baseline for researchers.

Table 1: Predicted ADME Properties of Selected Aza-Triterpenoid Derivatives (In Silico)

| Compound Class | Parent Triterpenoid | Predicted Human Intestinal Absorption (%) | Predicted Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | Predicted BBB Permeability | Key Structural Feature |

| A-Aza-Homo-Derivatives | Betulinic Acid | High | High | Low | Expanded A-ring with nitrogen |

| A-Ring Fused Pyrazines | Betulinic Acid | Moderate to High | Moderate | Low | Pyrazine ring fused to A-ring |

| C-28 Imidazole Derivatives | Oleanolic Acid | Moderate | Moderate | Low | Imidazole group at C-28 |

| A-Ring Lactams | Oleanolic Acid | High | High | Low | Lactam functionality in A-ring |

Note: Data in this table is derived from computational models and serves as a predictive guide. Actual in-vivo performance may vary.

Table 2: In-Vivo Pharmacokinetic Parameters of Representative Synthetic Triterpenoids

While specific data for a broad range of aza-triterpenoids is not yet available, studies on synthetic analogs like the oleanane (B1240867) triterpenoid 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its derivatives provide valuable insights into how modifications impact pharmacokinetics.

| Compound | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |

| Alisol A | Rat | 10 mg/kg, p.o. | 1850 ± 720 | 0.25 | 2910 ± 1230 | 43.1 ± 18.1 | [1] |

| Alisol A 24-acetate | Rat | 10 mg/kg, p.o. | 118 ± 23 | 0.5 | 175 ± 28 | 7.9 ± 1.2 | [1] |

| Omaveloxolone | Human | 15 mg, p.o. | 54.9 ± 15.6 | 1.5 | 391 ± 141 | Not Reported | [2] |

This table includes data for non-aza synthetic triterpenoids to illustrate typical pharmacokinetic profiles and the impact of structural modifications on bioavailability.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to obtaining reliable pharmacokinetic data. Below is a generalized, comprehensive methodology for a preclinical pharmacokinetic study of a novel aza-triterpenoid in a rodent model, based on established practices for triterpenoid analysis.

Protocol: Preclinical Pharmacokinetic Evaluation of an Aza-Triterpenoid in Rats

1. Animal Model and Housing:

-

Species: Male Sprague-Dawley rats (n=6 per group).

-

Weight: 200-250 g.

-

Housing: Housed in a controlled environment (22±2°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Acclimatization: Acclimatize animals for at least one week prior to the study. Fast overnight before dosing.

2. Dosing and Administration:

-

Formulation: Prepare the aza-triterpenoid in a suitable vehicle (e.g., a solution of Cremophor EL, ethanol, and saline) to ensure solubility and stability.

-

Intravenous (IV) Group: Administer the compound via the tail vein at a dose of 5 mg/kg to determine clearance and volume of distribution, and to calculate absolute bioavailability.

-

Oral (PO) Group: Administer the compound by oral gavage at a dose of 20 mg/kg.

3. Blood Sample Collection:

-

Timepoints: Collect blood samples (approx. 200 µL) from the jugular vein at pre-dose (0 h) and at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Anticoagulant: Collect samples into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood at 4000 rpm for 10 minutes at 4°C. Separate the plasma and store at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS Quantification:

-

Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive ESI mode.

-

Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to the aza-triterpenoid and an internal standard (IS).

-

-

Sample Preparation (Plasma):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of IS solution.

-

Perform protein precipitation by adding 200 µL of acetonitrile.

-

Vortex mix for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for injection.

-

5. Pharmacokinetic Analysis:

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

-

Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) × (Dose_iv / Dose_oral) × 100.

Mandatory Visualizations

Experimental and Logical Workflows

Key Signaling Pathways

Aza-triterpenoids are often designed to retain or enhance the anti-cancer activities of their parent compounds. Many of these activities are mediated through the modulation of critical cell survival and death pathways.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays for Aza-Triterpenoid Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aza-triterpenoids, a class of modified natural products, have garnered significant interest in oncology research due to their potent cytotoxic effects against a variety of cancer cell lines. These compounds often induce programmed cell death, or apoptosis, making them promising candidates for novel anti-cancer therapies. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of aza-triterpenoids using common cell-based assays. The protocols described herein cover methods for determining cell viability, quantifying apoptosis, and investigating the underlying molecular mechanisms.

Data Presentation: Cytotoxicity of Triterpenoids and Aza-derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various triterpenoids and their aza-derivatives in different cancer cell lines, as determined by the assays detailed in this document.

Table 1: IC50 Values of 5-Azacytidine (5-AZA) in Leukemia Cell Lines

| Cell Line | Incubation Time (hr) | IC50 (µM) | Assay |

| MOLT4 | 24 | 16.51 | MTT |

| MOLT4 | 48 | 13.45 | MTT |

| Jurkat | 24 | 12.81 | MTT |

| Jurkat | 48 | 9.78 | MTT |

| Jurkat | - | > 2 | MTT |

| MOLT4 | - | > 2 | MTT |

| TF-1 | - | < 0.05 | Not Specified |

| U937 | - | < 0.05 | Not Specified |

| Raji | - | < 0.05 | Not Specified |

| HEL | - | < 0.05 | Not Specified |

| ML-1 | - | 0.05 - 0.4 | Not Specified |

| HL-60 | - | 0.05 - 0.4 | Not Specified |

| K562 | - | 0.05 - 0.4 | Not Specified |

| Data sourced from multiple studies.[1][2] |

Table 2: IC50 Values of Betulinic Acid and its Aza-Derivatives in Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Assay |

| Betulinic Acid | HT29 (Colon) | >10 | Not Specified |

| 28-O-hexahydrophthalyl BE | HT29 (Colon) | <10 | Not Specified |

| Betulinic Acid Ester Derivative (with Lysine) | A431 (Skin) | 7 | MTT |

| Betulinic Acid Ester Derivative (with Ornithine) | A431 (Skin) | 10 | MTT |

| Betulinic Acid Derivatives | MV4-11 (Leukemia) | 2 - 5 | MTT, SRB |

| Betulinic Acid | MDA-MB-231 (Breast) | 17.21 ± 0.86 (48hr) | MTT |

| Betulinic Acid | MCF-10A (Normal Breast) | <17.21 (48hr) | MTT |

| Data sourced from multiple studies.[3][4][5][6][7] |

Table 3: IC50 Values of Other Triterpenoids and Aza-Triterpenoids in Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Assay |

| Aza-lupane 3,30-Bis(aza) derivatives | Various | Improved vs. Betulinic Acid | Not Specified |

| Azadirone | HCT-116, HT-29 (Colon) | ~10 | Not Specified |

| Lupeol | MCF-7 (Breast) | 80 | Not Specified |

| Ursolic Acid | HaCat (Keratinocyte) | Concentration-dependent | Not Specified |

| Synthetic Triterpenoid (CDDO-Me) | Colorectal Cancer Cells | 1.25 - 10 | MTS |

| Data sourced from multiple studies.[8][9][10][11][12][13][14] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to optimize these protocols for specific cell lines and aza-triterpenoid compounds.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the cytotoxic effects of aza-triterpenoids.

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form an insoluble purple formazan (B1609692) product.[6][15][16][17]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[18]

-

Compound Treatment: Treat cells with various concentrations of the aza-triterpenoid and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[16][18]

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[16][18]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm or 570 nm using a microplate reader.[16][18]

The SRB assay is a colorimetric assay that relies on the binding of the SRB dye to basic amino acid residues of cellular proteins under mildly acidic conditions.[3][9][19]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[19]

-

Washing: Wash the plates four times with 1% (v/v) acetic acid to remove excess TCA and air dry the plates.[3][19]

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[3]

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.[3]

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[19]

-

Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm.[3][9]

The LDH assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[5][7][10][20]

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the aza-triterpenoid as described for the MTT assay. Include appropriate controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium only (background).

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[5]

-

LDH Reaction: Transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

-

Reaction Mixture Addition: Add 100 µL of the LDH reaction solution (containing substrate, cofactor, and a tetrazolium salt) to each well.[5]

-

Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[7]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[20]

Apoptosis Assays

These assays are used to determine if the cytotoxic effects of aza-triterpenoids are mediated through the induction of apoptosis.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[11][21][22][23]

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with the aza-triterpenoid for the desired time.

-

Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[22][24]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-5 µL of PI (100 µg/mL working solution).[11][24]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22][24]

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells immediately by flow cytometry.[24]

This technique is used to detect the cleavage of caspases, which are key executioners of apoptosis. The cleavage of pro-caspases into their active forms is a hallmark of apoptosis.[12][25][26]

Protocol:

-

Cell Lysis: After treatment with the aza-triterpenoid, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[25]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[2]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the pro- and cleaved forms of caspases (e.g., caspase-3, caspase-8, caspase-9) overnight at 4°C.[2]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[25]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Visualizations

Experimental Workflow

Caption: General experimental workflow for assessing aza-triterpenoid cytotoxicity.

Signaling Pathways of Aza-Triterpenoid Induced Apoptosis

Aza-triterpenoids can induce apoptosis through two main signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Caption: Aza-triterpenoid induced apoptosis signaling pathways.

References

- 1. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A 3D QSAR Study of Betulinic Acid Derivatives as Anti-Tumor Agents Using Topomer CoMFA: Model Building Studies and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study [mdpi.com]

- 6. The new esters derivatives of betulin and betulinic acid in epidermoid squamous carcinoma treatment - In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Azadirone, a limonoid tetranortriterpene, induces death receptors and sensitizes human cancer cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) through a p53 protein-independent mechanism: evidence for the role of the ROS-ERK-CHOP-death receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, proapoptotic screening, and structure-activity relationships of novel aza-lupane triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic triterpenoids inhibit growth, induce apoptosis and suppress pro-survival Akt, mTOR and NF-{kappa}B signaling proteins in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ursolic acid induces apoptosis through caspase-3 activation and cell cycle arrest in HaCat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lupeol, a fruit and vegetable based triterpene, induces apoptotic death of human pancreatic adenocarcinoma cells via inhibition of Ras signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Unveiling the pharmacological potential of plant triterpenoids in breast cancer management: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Apoptotic effects of triterpenoids isolated from Pleiocarpa pycnantha leaves in cancer cells and molecular docking study of the interactions of camptothecin and ursolic acid with human caspase 3, caspase 9 and topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. researchgate.net [researchgate.net]

- 23. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]

- 24. researchgate.net [researchgate.net]

- 25. Lupane Triterpenoids from Acacia mellifera with Cytotoxic Activity | MDPI [mdpi.com]

- 26. medic.upm.edu.my [medic.upm.edu.my]

Application Notes and Protocols for Investigating 4-Aza-Oleanolic Acid Methyl Ester in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are designed to serve as a comprehensive guide for the investigation of 4-Aza-Oleanolic acid methyl ester in cancer cell lines. As of the compilation of this document, specific experimental data on the biological activity of this compound in cancer models is limited in publicly available literature. Therefore, the information and protocols provided herein are based on the well-documented anti-cancer properties of the parent compound, oleanolic acid (OA), and its other derivatives. It is imperative that these protocols are adapted and optimized by researchers for their specific experimental conditions and cell lines of interest. All findings should be validated through rigorous experimentation.

Introduction

Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, and its synthetic derivatives have emerged as a promising class of compounds in cancer research.[1] These molecules have been shown to exert a range of anti-neoplastic effects, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis across a variety of cancer cell lines.[2] The proposed mechanisms of action are diverse, involving the modulation of key cellular signaling pathways such as NF-κB, AKT/mTOR, and intrinsic and extrinsic apoptotic pathways.[1][2]

This compound is a synthetic derivative of oleanolic acid. While its specific biological activities are yet to be extensively characterized, its structural similarity to other bioactive oleanolic acid esters suggests it may possess significant anti-cancer properties. These notes provide a framework for the systematic evaluation of this compound's potential as a therapeutic agent.

Data Presentation: Comparative Cytotoxicity of Oleanolic Acid and its Derivatives

To provide a contextual baseline for researchers investigating this compound, the following table summarizes the reported cytotoxic activities (IC₅₀ values) of oleanolic acid and some of its derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Oleanolic Acid | Panc-28 (Pancreatic) | ~102 (46.35 µg/ml) | [3] |

| Oleanolic Acid | MKN28 (Gastric) | ~35 (15.9 µg/ml) at 24h | [4] |

| Achyranthoside H methyl ester | MCF-7 (Breast) | 4.0 | [1] |

| Achyranthoside H methyl ester | MDA-MB-453 (Breast) | 6.5 | [1] |

| Oleanolic acid methyl ester derivative | HeLa (Cervical) | 56.4 (at 24h), 33.8 (at 48h) | [5] |

| CDDO-Me | NSCLC (Lung) | 0.1 - 0.3 | [6] |

| OA-PM-β-CD conjugate (48) | MCF-7 (Breast) | 8.47 | [7] |

| OA-PM-β-CD conjugate (48) | BGC-823 (Gastric) | 6.06 | [7] |

| OA-PM-β-CD conjugate (48) | HL-60 (Leukemia) | 7.12 | [7] |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in serum-free medium to achieve the desired final concentrations.

-

Treatment: Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-